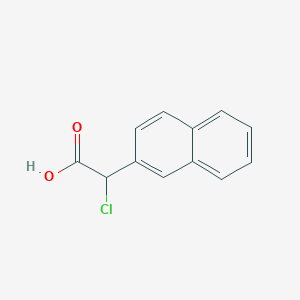
2-Chloro-2-(naphthalen-2-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-2-(naphthalen-2-yl)acetic acid is an organic compound with the molecular formula C12H9ClO2 It is a derivative of acetic acid where one of the hydrogen atoms is replaced by a naphthalen-2-yl group and another by a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-(naphthalen-2-yl)acetic acid typically involves the chlorination of 2-(naphthalen-2-yl)acetic acid. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction conditions usually require an inert atmosphere and controlled temperature to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-2-(naphthalen-2-yl)acetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of 2-(naphthalen-2-yl)ethanol.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of 2-(naphthalen-2-yl)acetamides or 2-(naphthalen-2-yl)acetates.
Oxidation: Formation of 2-(naphthalen-2-yl)acetic acid or 2-(naphthalen-2-yl)acetone.
Reduction: Formation of 2-(naphthalen-2-yl)ethanol.
Wissenschaftliche Forschungsanwendungen
2-Chloro-2-(naphthalen-2-yl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-Chloro-2-(naphthalen-2-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. The chlorine atom and the naphthalen-2-yl group provide unique electronic and steric properties that enable the compound to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Naphthalen-2-yl)acetic acid: Lacks the chlorine atom, leading to different reactivity and applications.
2-Chloroacetic acid: Lacks the naphthalen-2-yl group, resulting in different chemical properties and uses.
2-(Naphthalen-2-yl)ethanol: A reduction product of 2-Chloro-2-(naphthalen-2-yl)acetic acid with distinct properties.
Uniqueness
This compound is unique due to the presence of both the chlorine atom and the naphthalen-2-yl group
Eigenschaften
Molekularformel |
C12H9ClO2 |
|---|---|
Molekulargewicht |
220.65 g/mol |
IUPAC-Name |
2-chloro-2-naphthalen-2-ylacetic acid |
InChI |
InChI=1S/C12H9ClO2/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H,(H,14,15) |
InChI-Schlüssel |
YUVUFTWAPAXMIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C(C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















